5-(4-fluorophenyl)-1-methyl-N-(4-methylbenzyl)-1H-imidazol-2-amine
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Overview
Description
5-(4-fluorophenyl)-1-methyl-N-(4-methylbenzyl)-1H-imidazol-2-amine is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a fluorophenyl group, a methyl group, and a methylbenzyl group attached to the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-fluorophenyl)-1-methyl-N-(4-methylbenzyl)-1H-imidazol-2-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.
Methylation: The methyl group can be added through a methylation reaction using methyl iodide or dimethyl sulfate.
Attachment of the Methylbenzyl Group: The methylbenzyl group can be introduced via a Friedel-Crafts alkylation reaction using a methylbenzyl chloride derivative and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-fluorophenyl)-1-methyl-N-(4-methylbenzyl)-1H-imidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride and an appropriate nucleophile.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(4-fluorophenyl)-1-methyl-N-(4-methylbenzyl)-1H-imidazol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-chlorophenyl)-1-methyl-N-(4-methylbenzyl)-1H-imidazol-2-amine
- 5-(4-bromophenyl)-1-methyl-N-(4-methylbenzyl)-1H-imidazol-2-amine
- 5-(4-methylphenyl)-1-methyl-N-(4-methylbenzyl)-1H-imidazol-2-amine
Uniqueness
5-(4-fluorophenyl)-1-methyl-N-(4-methylbenzyl)-1H-imidazol-2-amine is unique due to the presence of the fluorophenyl group, which can impart distinct electronic and steric properties. This can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H18FN3 |
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Molecular Weight |
295.4 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-1-methyl-N-[(4-methylphenyl)methyl]imidazol-2-amine |
InChI |
InChI=1S/C18H18FN3/c1-13-3-5-14(6-4-13)11-20-18-21-12-17(22(18)2)15-7-9-16(19)10-8-15/h3-10,12H,11H2,1-2H3,(H,20,21) |
InChI Key |
MLRCGYKAIWZKNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=NC=C(N2C)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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